![molecular formula C17H17N3O5 B187802 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile CAS No. 86143-67-1](/img/structure/B187802.png)
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile, also known as TIC10, is a synthetic small molecule that has been shown to have anti-tumor properties. TIC10 is a member of the spirooxindole family of compounds, which are known for their ability to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile is not fully understood, but it is believed to involve the activation of the tumor suppressor protein p53. 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile has been shown to induce the expression of p53, which in turn leads to the activation of downstream signaling pathways that promote apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile has been shown to inhibit the growth of blood vessels, which can help to prevent the spread of cancer. 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile has also been shown to increase the production of cytokines, which are immune system signaling molecules that can help to fight cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile as a research tool is its ability to induce apoptosis in a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cell death in cancer cells. However, one limitation of 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile is that it has not been extensively studied in non-cancerous cells, so its effects on normal cells are not well understood.
Zukünftige Richtungen
There are several future directions that could be pursued in the study of 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile. One area of research could focus on developing new synthetic methods for producing 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile that are more efficient and cost-effective. Another area of research could focus on identifying new cancer cell lines that are sensitive to 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile, which could help to expand its potential as a cancer treatment. Additionally, more research is needed to understand the long-term effects of 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile on normal cells, as well as its potential as a treatment for other diseases beyond cancer.
Synthesemethoden
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 2-nitrobenzaldehyde with malononitrile to form a nitro-substituted intermediate. This intermediate is then reacted with 3,4-dimethoxyphenethylamine to form a spirocyclic intermediate, which is then subjected to a series of chemical reactions to yield 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile.
Wissenschaftliche Forschungsanwendungen
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile has been the subject of extensive scientific research due to its potential as a cancer treatment. In vitro studies have shown that 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile induces apoptosis in a variety of cancer cell lines, including melanoma, glioblastoma, and colon cancer. In vivo studies have also shown that 3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile has anti-tumor properties, and can significantly reduce tumor growth in mice.
Eigenschaften
CAS-Nummer |
86143-67-1 |
|---|---|
Produktname |
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile |
Molekularformel |
C17H17N3O5 |
Molekulargewicht |
343.33 g/mol |
IUPAC-Name |
3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile |
InChI |
InChI=1S/C17H17N3O5/c1-22-16(23-2)14(9-18,10-19)15(17(16,24-3)25-4)11-7-5-6-8-12(11)20-13(15)21/h5-8H,1-4H3,(H,20,21) |
InChI-Schlüssel |
AZXRBSJKZFRVPZ-UHFFFAOYSA-N |
SMILES |
COC1(C(C2(C1(OC)OC)C3=CC=CC=C3NC2=O)(C#N)C#N)OC |
Kanonische SMILES |
COC1(C(C2(C1(OC)OC)C3=CC=CC=C3NC2=O)(C#N)C#N)OC |
Andere CAS-Nummern |
86143-67-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




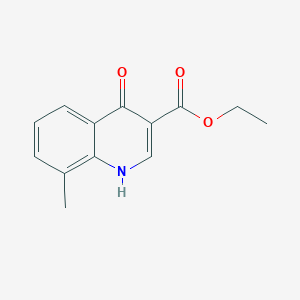


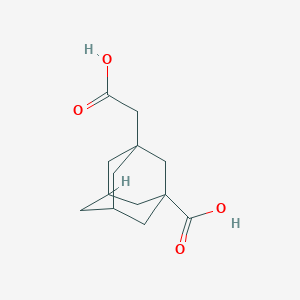
![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)
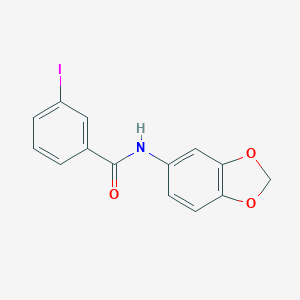
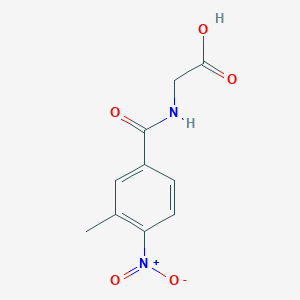

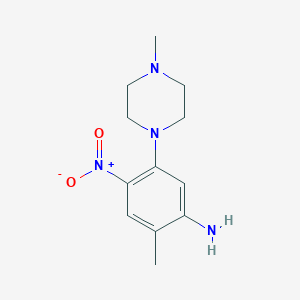
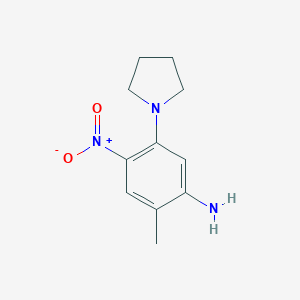

![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)
